molecular formula C10H8ClN3 B1403009 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine CAS No. 944906-18-7

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

Cat. No. B1403009
M. Wt: 205.64 g/mol
InChI Key: CJDJYXFQTPGZRK-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Optical Sensors and Biological Applications

Compounds containing heteroatoms like pyrimidine derivatives, including 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, play a significant role in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are not only pivotal in creating exquisite sensing materials but also hold a wide array of biological and medicinal applications. Their versatility makes them suitable for use in sensing probes, highlighting their importance in both scientific research and practical applications (Jindal & Kaur, 2021).

Medicinal Chemistry and Pharmaceutical Applications

Pyrimidine derivatives, including structures similar to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, are crucial in medicinal chemistry, especially in the synthesis of compounds with significant pharmaceutical applications. The pyranopyrimidine core, for instance, is a key precursor in the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The development and application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds have been extensively explored, demonstrating the compound's broad applicability and potential in creating lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).

Tautomerism and Molecular Interactions

The study of tautomerism and the effect of molecular interactions on tautomeric equilibria is another area where compounds like 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine are relevant. Understanding the interaction energy between molecules and how these interactions influence the stability of various tautomeric forms is crucial in the context of nucleic acid bases and their analogs. This knowledge is essential for both theoretical studies and practical applications in biochemistry and pharmacology (Person et al., 1989).

Safety And Hazards

The compound’s toxicity would be assessed, along with any other potential hazards. This could involve both laboratory testing and a review of the scientific literature.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or effects.


properties

IUPAC Name

2-(chloromethyl)-4-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDJYXFQTPGZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744597
Record name 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

CAS RN

944906-18-7
Record name 2-(Chloromethyl)-4-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944906-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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